molecular formula C22H19ClF3NO3 B11070669 2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11070669
M. Wt: 437.8 g/mol
InChI Key: PGWVIXVBAURRHU-UHFFFAOYSA-N
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Description

2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenyl Ring: The synthesis begins with the preparation of the 4-(trifluoromethoxy)phenyl group through electrophilic aromatic substitution reactions.

    Cyclization: The phenyl group is then subjected to cyclization reactions to form the octahydro-7,10-methanophenanthridine core.

    Chlorination: Chlorination of the phenanthridine core is carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Hydroxyl derivatives, amino derivatives

Scientific Research Applications

2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid methyl ester
  • 2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19ClF3NO3

Molecular Weight

437.8 g/mol

IUPAC Name

5-chloro-10-[4-(trifluoromethoxy)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C22H19ClF3NO3/c23-13-8-15-17-11-1-2-12(7-11)18(17)19(27-20(15)16(9-13)21(28)29)10-3-5-14(6-4-10)30-22(24,25)26/h3-6,8-9,11-12,17-19,27H,1-2,7H2,(H,28,29)

InChI Key

PGWVIXVBAURRHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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